1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide
Description
The compound 1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide is a structurally complex molecule featuring a pyrrolidine-3-carboxamide core substituted with a 3-methoxyphenyl group at position 1 and a [1,2,4]triazolo[4,3-a]pyridine moiety linked via a methylene bridge.
Synthetic routes for analogous pyrrolidine derivatives often involve esterification, hydrazide formation, and condensation reactions. For example, describes the synthesis of 1-(3-hydroxyphenyl)-5-oxopyrrolidines via esterification with methanol and subsequent hydrazide formation, followed by heterocyclization . Similarly, the target compound likely employs multi-step functionalization of the pyrrolidine ring and triazolo-pyridine system, leveraging catalysts like sulfuric acid or acetic acid for cyclization .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O3/c1-31-15-4-2-3-14(9-15)28-11-12(7-18(28)29)19(30)24-10-17-26-25-16-8-13(20(21,22)23)5-6-27(16)17/h2-4,9,12-13H,5-8,10-11H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSVQLUNJSBEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to bind with a variety of enzymes and receptors in the biological system.
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities.
Biochemical Pathways
Compounds with a similar triazole nucleus have been found to show versatile biological activities, suggesting they may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that triazole compounds are commonly used in medicinal chemistry due to their good safety profile and excellent therapeutic index.
Biological Activity
The compound 1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities that warrant investigation.
Chemical Structure
The compound features a pyrrolidine core substituted with a triazole moiety and a methoxyphenyl group. The trifluoromethyl group enhances its lipophilicity and may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic effects:
-
Anticancer Activity :
- Preliminary studies indicate that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549 .
- A specific case study demonstrated that a related compound exhibited an IC50 of 3.0 µM against the A549 cell line, indicating strong antiproliferative effects .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- CNS Activity :
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | Triazole derivatives | 3.0 - 10.0 | Effective against MCF-7 and A549 cell lines |
| Antimicrobial | Various analogs | Varies | Effective against multiple bacterial strains |
| Anti-inflammatory | Similar structures | Not specified | Inhibition of TNF-α and other inflammatory markers |
| CNS Activity | Tetrahydro derivatives | Not specified | Potential anticonvulsant effects observed in models |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The triazole ring may interact with key enzymes or receptors involved in cancer proliferation and inflammation.
- The methoxyphenyl group could enhance binding affinity to target sites due to increased hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, substituents, and molecular properties of the target compound with analogous molecules from the evidence:
Key Observations:
- The triazolo-pyridine moiety (target compound) vs. triazolo-pyrimidine () alters electronic properties, affecting binding affinity to targets like kinases or GPCRs . Bulky substituents (e.g., cyclohexyl in ) may reduce conformational flexibility compared to the target compound’s triazolo-pyridine linker .
Physicochemical Properties
- Lipophilicity (logP) :
- Solubility :
- Polar groups (e.g., carboxamide, methoxy) improve aqueous solubility, but the trifluoromethyl group counterbalances this effect. ’s thiadiazole-containing compound may exhibit lower solubility due to its hydrophobic isopropyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
